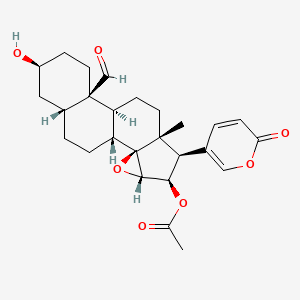

19-Oxocinobufagin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H32O7 |

|---|---|

Molecular Weight |

456.5 g/mol |

IUPAC Name |

[(1R,2S,4S,5R,6R,7R,10S,11R,14S,16R)-11-formyl-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate |

InChI |

InChI=1S/C26H32O7/c1-14(28)32-22-21(15-3-6-20(30)31-12-15)24(2)9-8-18-19(26(24)23(22)33-26)5-4-16-11-17(29)7-10-25(16,18)13-27/h3,6,12-13,16-19,21-23,29H,4-5,7-11H2,1-2H3/t16-,17+,18+,19-,21+,22-,23+,24-,25-,26-/m1/s1 |

InChI Key |

FRUGXBQKMCOIBP-CPUXBPEFSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H]([C@]2(CC[C@H]3[C@H]([C@@]24[C@H]1O4)CC[C@H]5[C@@]3(CC[C@@H](C5)O)C=O)C)C6=COC(=O)C=C6 |

Canonical SMILES |

CC(=O)OC1C(C2(CCC3C(C24C1O4)CCC5C3(CCC(C5)O)C=O)C)C6=COC(=O)C=C6 |

Origin of Product |

United States |

Foundational & Exploratory

19-Oxocinobufagin: A Technical Guide on its Natural Source, Abundance, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Oxocinobufagin is a naturally occurring bufadienolide, a class of C-24 steroids characterized by a six-membered lactone ring at the C-17 position. These compounds are primarily known for their cardiotonic and antitumor activities. This technical guide provides a comprehensive overview of the primary natural source of this compound, available data on its abundance, general methodologies for its isolation, and insights into its potential biological signaling pathways.

Natural Source of this compound

The principal natural source of this compound is the venom of the Asiatic toad, Bufo gargarizans (also known as Bufo bufo gargarizans). This venom, a complex mixture of bioactive compounds, is secreted by the parotid and skin glands of the toad. In traditional Chinese medicine, the dried toad venom is known as "Chan Su" and has been used for centuries to treat various ailments, including heart failure, inflammation, and cancer.[1][2] this compound is one of the many bufadienolides that have been isolated from Chan Su.

Natural Abundance

Precise quantitative data on the natural abundance of this compound in the venom of Bufo gargarizans is not extensively documented in publicly available literature. While numerous studies have focused on the isolation and characterization of various bufadienolides from toad venom, the relative and absolute concentrations of individual compounds can vary significantly based on geographical location, age, and sex of the toad, as well as the preparation method of the venom.

Research on the composition of toad venom has often focused on the more abundant bufadienolides. For instance, a comprehensive analysis of toad venom from different Bufo species quantified several major bufadienolides, but this compound was not specifically reported in this quantitative analysis. This suggests that this compound may be a less abundant constituent compared to other major bufadienolides like bufalin, cinobufagin, and resibufogenin.

The following table summarizes the general composition of bufadienolides in the venom of Bufo species to provide context, though specific values for this compound are not available.

| Compound Class | Organism | Tissue/Secretion | Reported Concentration/Yield | Reference |

| Bufadienolides (General) | Bufo gargarizans | Venom (Chan Su) | Varies significantly; comprises a major fraction of the venom's chemical constituents. | General knowledge from multiple sources |

| This compound | Bufo gargarizans | Venom (Chan Su) | Specific quantitative data not available in the reviewed literature. | N/A |

Experimental Protocols: Isolation of Bufadienolides

1. Extraction:

-

The dried toad venom (Chan Su) is pulverized and extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, often using methods like maceration or Soxhlet extraction.

-

The resulting crude extract is then concentrated under reduced pressure to yield a residue.

2. Liquid-Liquid Partitioning:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, for example, n-hexane, chloroform (B151607), and ethyl acetate (B1210297). This step aims to separate compounds based on their polarity. Bufadienolides are typically found in the chloroform and ethyl acetate fractions.

3. Chromatographic Separation:

-

Column Chromatography: The fractions enriched with bufadienolides are subjected to column chromatography. Silica gel is a commonly used stationary phase, with a gradient elution system of solvents like chloroform-methanol or n-hexane-acetone.

-

High-Performance Liquid Chromatography (HPLC): Fractions obtained from column chromatography are further purified using preparative or semi-preparative HPLC. A reversed-phase C18 column is often employed with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water, often with a small amount of an acid like formic acid to improve peak shape.

-

Structure Elucidation: The purity of the isolated compounds is assessed by analytical HPLC. The chemical structure of this compound is then confirmed using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMBC, HSQC), and comparison with literature data.

Signaling Pathways

The precise signaling pathways modulated by this compound have not been extensively studied. However, based on the known mechanisms of action of other bufadienolides, two primary pathways are of significant interest: inhibition of Na+/K+-ATPase and modulation of the PI3K/Akt/mTOR pathway.

Na+/K+-ATPase Inhibition

Bufadienolides are well-established inhibitors of the Na+/K+-ATPase, a transmembrane protein essential for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. This inhibition is the basis for their cardiotonic effects. By binding to the α-subunit of the Na+/K+-ATPase, bufadienolides disrupt the pump's function, leading to an increase in intracellular sodium concentration. This, in turn, affects the sodium-calcium exchanger, resulting in an influx of calcium ions and increased cardiac contractility.

Caption: Inhibition of Na+/K+-ATPase by this compound.

PI3K/Akt/mTOR Signaling Pathway

Several studies have demonstrated that certain bufadienolides can exert anticancer effects by modulating the PI3K/Akt/mTOR signaling pathway. This pathway is a crucial regulator of cell proliferation, growth, survival, and apoptosis. Dysregulation of this pathway is a common feature in many cancers. While direct evidence for this compound is limited, it is plausible that it may share this mechanism with other structurally similar bufadienolides. Inhibition of this pathway can lead to the induction of apoptosis and suppression of tumor growth.

Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

This compound is a bioactive bufadienolide sourced from the venom of the Asiatic toad, Bufo gargarizans. While its exact natural abundance is yet to be precisely quantified, its presence in this traditional medicinal source underscores its potential pharmacological relevance. The general protocols for bufadienolide isolation provide a framework for obtaining pure this compound for further research. Its presumed mechanisms of action, centered on the inhibition of Na+/K+-ATPase and potential modulation of the PI3K/Akt/mTOR pathway, offer exciting avenues for drug discovery and development, particularly in the fields of cardiology and oncology. Further research is warranted to elucidate the specific quantitative abundance, develop optimized isolation protocols, and definitively map the signaling pathways affected by this intriguing natural product.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 19-Oxocinobufagin

For Researchers, Scientists, and Drug Development Professionals

Abstract

19-Oxocinobufagin is a complex bufadienolide, a class of cardiotonic steroids, isolated from the traditional Chinese medicine Ch’an Su—the dried venom of the Asiatic toad Bufo bufo gargarizans. As a potent inhibitor of the Na+/K+-ATPase enzyme, it exhibits significant biological activities, including cytotoxic effects against cancer cells, making it a molecule of interest in drug discovery. This guide provides a detailed overview of its intricate chemical structure, definitive stereochemistry, spectroscopic data, a representative experimental protocol for its isolation, and an examination of its primary mechanism of action.

Chemical Structure and Stereochemistry

This compound possesses a rigid pentacyclic steroid core, characteristic of the bufadienolide family. Its molecular formula is C₂₆H₃₂O₇ , with a molecular weight of approximately 456.53 g/mol . The systematic IUPAC name is [(1R,2S,4R,5R,6R,7R,10S,11R,14S,16R)-11-formyl-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.0²,⁴.0²,⁷.0¹¹,¹⁶]octadecan-5-yl] acetate (B1210297).[1]

The structure is distinguished by several key features:

-

Steroid Nucleus: A fused four-ring system (A, B, C, D rings).

-

Lactone Ring: A defining six-membered α-pyrone ring attached at the C-17 position.

-

Oxidation at C-19: The methyl group at C-10 is oxidized to an aldehyde (formyl group), which is a crucial feature of this particular compound.

-

Acetate Group: An acetate ester is present at the C-3 position.

-

Hydroxyl Group: A hydroxyl group is located at the C-14 position.

-

Unique Ether Linkage: The structure contains an unusual ether bridge, forming a fifth ring and contributing to its pentacyclic nature.

The stereochemistry is complex, with multiple chiral centers dictating its three-dimensional conformation. The specific configuration of these centers is critical for its biological activity, particularly its high-affinity binding to the Na+/K+-ATPase enzyme.

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₂O₇ | PubChem |

| Molecular Weight | 456.53 g/mol | PubChem |

| CAS Number | 24512-59-2 | ChemFaces |

| IUPAC Name | [(1R,2S,4R,5R,6R,7R,10S,11R,14S,16R)-11-formyl-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.0²,⁴.0²,⁷.0¹¹,¹⁶]octadecan-5-yl] acetate | PubChem |

| InChIKey | FRUGXBQKMCOIBP-CDIOGTMDSA-N | PubChem |

| Appearance | White Powder | Commercial |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces |

Note: Detailed NMR and crystallographic data for this compound are not available in the searched public databases. The structural elucidation relies on 2D NMR techniques applied to a series of related compounds isolated from the same natural source.[2]

Experimental Protocols

Representative Protocol: Isolation and Purification of Bufadienolides from Ch’an Su

The following is a representative workflow for the isolation of bufadienolides, including compounds like this compound, from Ch’an Su. This protocol is based on modern chromatographic techniques applied to this natural source.[4]

1. Extraction:

-

The crude Ch’an Su material is powdered and extracted exhaustively with a solvent such as methanol (B129727) or ethanol (B145695) under reflux.

-

The solvent is removed under reduced pressure to yield a crude extract.

2. Fractionation:

-

The crude extract is suspended in water and partitioned sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on polarity. The bufadienolides typically concentrate in the ethyl acetate fraction.

3. Chromatographic Separation:

-

The active fraction (e.g., ethyl acetate fraction) is subjected to separation using High-Speed Counter-Current Chromatography (HSCCC).

-

A two-phase solvent system is employed, often composed of n-hexane/ethyl acetate/methanol/water in various ratios.

-

A stepwise elution is performed by systematically changing the solvent system composition to resolve individual compounds.

4. Purification:

-

Fractions collected from HSCCC are analyzed by High-Performance Liquid Chromatography (HPLC).

-

Fractions containing the target compound are pooled and further purified using preparative HPLC on a C18 column with a gradient elution (e.g., methanol-water or acetonitrile-water).

5. Structure Elucidation:

-

The purity and structure of the isolated compound are confirmed using a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), and High-Resolution Mass Spectrometry (HRMS).

Biological Activity and Signaling Pathway

Mechanism of Action: Na+/K+-ATPase Inhibition

The primary molecular target of this compound and other cardiotonic steroids is the Na+/K+-ATPase, an essential transmembrane ion pump. By binding to the extracellular domain of the pump's α-subunit, it inhibits its enzymatic activity. This inhibition disrupts the sodium and potassium gradients across the cell membrane, leading to a cascade of downstream events.

The disruption of the ion gradient leads to an increase in intracellular sodium ([Na⁺]i), which in turn alters the function of the Na⁺/Ca²⁺ exchanger, resulting in an influx of calcium ([Ca²⁺]i). Beyond this classic ionic pathway, the binding of the steroid to the Na+/K+-ATPase also activates it as a signal transducer, initiating protein kinase cascades independent of ion transport.

Downstream Signaling: Induction of Apoptosis

The signaling cascades initiated by this compound can lead to programmed cell death (apoptosis), which is the basis for its anticancer potential. The binding event can trigger the activation of Src kinase, which then transactivates the Epidermal Growth Factor Receptor (EGFR). This leads to the activation of downstream pathways, such as the MAPK/ERK pathway, and the generation of reactive oxygen species (ROS). Ultimately, these signals converge on the mitochondria, leading to the release of cytochrome c and the activation of the caspase cascade (caspase-9 and caspase-3), executing apoptosis.

Conclusion

This compound is a structurally complex and biologically active natural product. Its well-defined stereochemistry is essential for its potent inhibition of the Na+/K+-ATPase, a mechanism that triggers downstream signaling events culminating in apoptosis in cancer cells. While its isolation and the general pathways of its bioactivity are understood, a full, publicly available spectroscopic dataset (NMR, X-ray) would further solidify its structural characterization. The detailed understanding of its structure and mechanism of action provides a solid foundation for its further investigation as a potential therapeutic agent in oncology and other fields.

References

- 1. Preparative separation and purification of bufadienolides from Chinese traditional medicine of ChanSu using high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. asu.elsevierpure.com [asu.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

The Biosynthesis of 19-Oxocinobufagin in Bufo Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

19-Oxocinobufagin, a prominent bufadienolide found in the venom of Bufo species, has garnered significant interest for its potent cardiotonic and potential anticancer activities. Understanding its biosynthetic pathway is crucial for harnessing its therapeutic potential through synthetic biology and metabolic engineering approaches. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of this compound, detailing the key enzymatic steps, intermediates, and regulatory mechanisms. While the complete pathway from cholesterol to this compound is not yet fully elucidated, this document synthesizes the available evidence to present a putative pathway, highlighting the established enzymatic reactions and the hypothetical steps that require further investigation. This guide also includes a compilation of relevant quantitative data, detailed experimental protocols for studying bufadienolide biosynthesis, and visual representations of the metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers in the field.

Introduction to Bufadienolides and this compound

Bufadienolides are a class of C24 steroids characterized by a six-membered lactone ring (α-pyrone) at the C-17 position of the steroid nucleus.[1] They are primarily found in the venom of toads of the Bufo genus and in certain plants.[2] These compounds exhibit a wide range of biological activities, most notably their potent inhibition of the Na+/K+-ATPase, which underlies their cardiotonic effects.[1]

This compound is a unique bufadienolide distinguished by an oxocane (B8688111) (eight-membered lactone) ring fused between C-10 and C-19 of the steroid backbone. This structural feature contributes to its specific biological activity profile. The biosynthesis of this complex molecule is a multi-step process that begins with the common steroid precursor, cholesterol.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway of steroidogenesis, starting from cholesterol, with subsequent modifications catalyzed by a series of specialized enzymes. The pathway can be broadly divided into three key stages:

-

Formation of the C21 Steroid Precursor: Conversion of cholesterol to pregnenolone (B344588).

-

Core Bufadienolide Skeleton Formation: Modification of the C21 precursor to form the characteristic bufadienolide structure.

-

Formation of the 19-Oxocino Ring: A series of oxidation and lactonization steps leading to the final this compound structure.

From Cholesterol to Pregnenolone

The initial step in the biosynthesis of all steroid hormones and related compounds is the conversion of cholesterol to pregnenolone. This reaction is catalyzed by the cholesterol side-chain cleavage enzyme, a cytochrome P450 monooxygenase.

-

Enzyme: Cholesterol side-chain cleavage enzyme (P450scc), identified as BbgCYP11A1 in Bufo bufo gargarizans.[3][4]

-

Substrate: Cholesterol

-

Product: Pregnenolone

-

Mechanism: This enzyme catalyzes the sequential hydroxylation of cholesterol at C-22 and C-20, followed by the cleavage of the C-20 to C-22 bond.

Biochemical studies have confirmed that radiolabeled cholesterol is incorporated into bufadienolides in Bufo arenarum, supporting its role as the primary precursor.

Formation of the Bufadienolide Core

The conversion of pregnenolone to the basic bufadienolide skeleton involves a series of enzymatic reactions that are not yet fully characterized in Bufo species. However, based on the known pathways of steroid metabolism, a putative sequence of events can be proposed. This likely involves the action of 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase to convert pregnenolone to progesterone, followed by further hydroxylations and the formation of the α-pyrone ring at C-17.

The formation of the α-pyrone ring is a critical step in bufadienolide biosynthesis. While the exact enzymatic mechanism in toads is unknown, it is hypothesized to involve the condensation of a C21 steroid intermediate with a three-carbon unit, possibly derived from the Krebs cycle.

The Final Steps: Formation of the 19-Oxocino Ring

The formation of the characteristic eight-membered lactone ring of this compound from a bufadienolide precursor, such as bufalin, involves a series of oxidative modifications at the C-19 position.

Step 1: 19-Hydroxylation

The first committed step towards this compound is the hydroxylation of the C-19 methyl group.

-

Enzyme: A cytochrome P450 monooxygenase. A candidate enzyme, CYP46A35, from the toad venom gland has been shown to catalyze the 19-hydroxylation of bufalin.

-

Substrate: Bufalin (or a similar bufadienolide precursor)

-

Product: 19-Hydroxybufalin

Step 2: Oxidation of the 19-Hydroxyl Group (Hypothetical)

The 19-hydroxyl group must be further oxidized to a carboxylic acid. This is likely a two-step process involving an aldehyde intermediate.

-

Putative Enzymes:

-

19-Hydroxysteroid Dehydrogenase: To oxidize the alcohol to an aldehyde.

-

Aldehyde Dehydrogenase: To oxidize the aldehyde to a carboxylic acid.

-

-

Intermediates: 19-Oxobufalin, 19-Carboxybufalin

The existence and activity of these specific dehydrogenases in the Bufo venom gland have yet to be experimentally confirmed.

Step 3: Lactonization (Hypothetical)

The final step is the intramolecular esterification between the 19-carboxylic acid and a hydroxyl group on the steroid nucleus, likely at C-5 or C-14, to form the eight-membered oxocane ring. This reaction could be spontaneous or enzyme-catalyzed.

-

Putative Enzyme: A lactonase or esterase.

-

Product: this compound

Quantitative Data

Quantitative data on the biosynthesis pathway of this compound, such as enzyme kinetics and intermediate concentrations, are scarce in the literature. However, several studies have reported the quantitative analysis of various bufadienolides in the venom of different Bufo species. This data provides an indication of the relative abundance of these compounds.

| Bufadienolide | Concentration Range in Venenum Bufonis (µg/g) | Reference |

| Cinobufagin | 1,500 - 25,000 | |

| Resibufogenin | 500 - 15,000 | |

| Bufalin | 200 - 8,000 | |

| Gamabufotalin | 100 - 5,000 | |

| Arenobufagin | 50 - 2,500 | |

| Telocinobufagin | 10 - 1,000 | |

| Hellebrigenin | 5 - 500 |

Note: The concentrations can vary significantly depending on the Bufo species, geographical location, and season.

Experimental Protocols

Heterologous Expression and Functional Characterization of P450 Enzymes

This protocol describes the general workflow for expressing and functionally characterizing candidate cytochrome P450 enzymes involved in bufadienolide biosynthesis.

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the venom glands of the target Bufo species using a suitable RNA isolation kit.

-

Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) primers.

-

-

Gene Cloning:

-

Amplify the full-length coding sequence of the candidate P450 gene from the cDNA using gene-specific primers.

-

Clone the PCR product into an appropriate expression vector (e.g., pYES2 for yeast or pET vectors for E. coli).

-

-

Heterologous Expression:

-

Transform the expression construct into a suitable host organism (e.g., Saccharomyces cerevisiae or Escherichia coli).

-

Induce protein expression according to the specific vector and host system requirements.

-

-

Enzyme Assays:

-

Prepare microsomes (for membrane-bound P450s) or cell lysates from the recombinant host.

-

Incubate the enzyme preparation with the putative substrate (e.g., bufalin) and a source of reducing equivalents (NADPH and a cytochrome P450 reductase).

-

The reaction mixture should be buffered to an optimal pH (typically around 7.4).

-

Incubate at an optimal temperature (e.g., 28-37°C) for a defined period.

-

-

Product Analysis:

-

Extract the reaction products with an organic solvent (e.g., ethyl acetate).

-

Analyze the extracts by HPLC-MS/MS to identify and quantify the hydroxylated products.

-

Quantitative Analysis of Bufadienolides by UHPLC-MS/MS

This protocol outlines a general method for the quantification of bufadienolides in biological samples.

-

Sample Preparation:

-

Homogenize the tissue sample (e.g., venom gland) in a suitable solvent (e.g., methanol).

-

Centrifuge the homogenate to pellet cellular debris.

-

Collect the supernatant and, if necessary, perform a solid-phase extraction (SPE) for sample cleanup and concentration.

-

-

UHPLC Separation:

-

Use a C18 reversed-phase column for separation.

-

Employ a gradient elution with a mobile phase consisting of water (often with a small amount of formic acid for better ionization) and acetonitrile (B52724) or methanol.

-

-

MS/MS Detection:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Develop specific MRM transitions (precursor ion → product ion) for each target bufadienolide.

-

-

Quantification:

-

Construct a calibration curve using authentic standards of the bufadienolides of interest.

-

Calculate the concentration of each bufadienolide in the sample by comparing its peak area to the calibration curve.

-

Visualizations

Caption: Putative biosynthetic pathway of this compound from cholesterol in Bufo species.

Caption: General experimental workflow for elucidating bufadienolide biosynthetic pathways.

Conclusion and Future Perspectives

The biosynthesis of this compound in Bufo species is a complex and fascinating metabolic pathway that is beginning to be unraveled. While the initial steps involving the conversion of cholesterol to a C21 steroid precursor are relatively well-understood, and a key 19-hydroxylating enzyme has been identified, the subsequent oxidative and lactonization steps remain to be elucidated. Future research should focus on the identification and characterization of the putative dehydrogenases and lactonases involved in the formation of the unique oxocane ring. The application of modern multi-omics approaches, including transcriptomics, proteomics, and metabolomics, will be instrumental in identifying the missing enzymatic links in this pathway. A complete understanding of the biosynthesis of this compound will not only provide fundamental insights into the chemical ecology of Bufo toads but also pave the way for the sustainable production of this and other valuable bufadienolides for pharmaceutical applications.

References

- 1. Bufadienolides originated from toad source and their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Transcriptome Analysis and Identification of the Cholesterol Side Chain Cleavage Enzyme BbgCYP11A1 From Bufo bufo gargarizans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transcriptome Analysis and Identification of the Cholesterol Side Chain Cleavage Enzyme BbgCYP11A1 From Bufo bufo gargarizans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anticancer Mechanism of 19-Oxocinobufagin: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

19-Oxocinobufagin, a bufadienolide steroid and a major active component of the traditional Chinese medicine Chan'su, has garnered significant attention for its potent anti-cancer properties. Derived from the skin and parotid venom glands of the Asiatic toad Bufo gargarizans, this compound has demonstrated cytotoxic effects across a spectrum of cancer cell lines. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anticancer activity of this compound, with a focus on its impact on key cellular processes and signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the field of oncology drug development.

Core Mechanisms of Action

The anticancer effects of this compound are multifaceted, primarily revolving around the induction of programmed cell death, cell cycle arrest, and the modulation of critical signaling cascades within cancer cells.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cell types. The apoptotic process is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: this compound treatment leads to an increase in the production of reactive oxygen species (ROS), which in turn disrupts the mitochondrial membrane potential.[1] This disruption triggers the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death. A key indicator of this pathway's activation is the altered ratio of Bax (pro-apoptotic) to Bcl-2 (anti-apoptotic) proteins, favoring apoptosis.

-

Extrinsic Pathway: Evidence also suggests the involvement of the Fas-mediated extrinsic pathway in this compound-induced apoptosis.[2]

Cell Cycle Arrest

A significant mechanism by which this compound exerts its anti-proliferative effects is by inducing cell cycle arrest, primarily at the G2/M phase.[3][4] This arrest prevents cancer cells from proceeding through mitosis and subsequent division. The molecular basis for this G2/M arrest involves the downregulation of key regulatory proteins such as cyclin B1 and Cdc2 (also known as CDK1).[4] In some cancer cell lines, such as nasopharyngeal carcinoma, this compound has been shown to induce S phase arrest through the downregulation of CDK2 and cyclin E.

Modulation of Key Signaling Pathways

This compound has been shown to modulate several critical signaling pathways that are often dysregulated in cancer:

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. This compound inhibits the PI3K/Akt signaling cascade, leading to decreased phosphorylation of Akt. This inhibition contributes to the induction of apoptosis.

-

MAPK/ERK Pathway: The MAPK/ERK pathway is another key regulator of cell growth and survival. This compound can suppress the activation of this pathway, further contributing to its anti-cancer effects.

-

STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that promotes tumor growth and progression. This compound has been found to inhibit the STAT3 signaling pathway.

-

Notch Pathway: In some cancers, such as cholangiocarcinoma, this compound has been demonstrated to inactivate the Notch signaling pathway, which is involved in cell proliferation and survival.

Inhibition of Na+/K+-ATPase

As a cardiotonic steroid, this compound is a known inhibitor of the Na+/K+-ATPase pump. This enzyme is crucial for maintaining the electrochemical gradients across the cell membrane. Its inhibition can disrupt cellular ion homeostasis, leading to a cascade of events that can contribute to apoptosis.

Autophagy

The role of autophagy in the context of this compound treatment is complex and appears to be cell-type dependent. In some instances, this compound induces autophagy which may act as a cell survival mechanism. However, in other contexts, inhibition of autophagy has been shown to enhance this compound-induced apoptosis.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound (Cinobufagin) on various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Reference |

| HepG2 | Hepatocellular Carcinoma | 0.12 - 0.81 | 24, 48, 72 | |

| QBC939 | Cholangiocarcinoma | 2.08 | 48 | |

| RBE | Cholangiocarcinoma | 1.93 | 48 | |

| A375 | Malignant Melanoma | ~0.5 | 24 | |

| EC-109 | Esophageal Squamous Cell Carcinoma | 0.99 | 24 | |

| Kyse-150 | Esophageal Squamous Cell Carcinoma | 0.62 | 24 | |

| Kyse-520 | Esophageal Squamous Cell Carcinoma | 0.83 | 24 |

Table 2: Effects of this compound on Apoptosis and Cell Cycle

| Cancer Cell Line | Parameter | Concentration (µM) | Effect | Reference |

| HepG2 | Apoptotic Cells | 0.1 | 34.31% (Bufalin), 28.36% (Cinobufagin) | |

| A375 | G2/M Phase Arrest | 0.1, 0.2, 0.4 (µg/mL) | Significant increase | |

| EC-109 | G2/M Phase Arrest | 0.5, 1.0 | 24.14% and 30.25% | |

| Kyse-150 | G2/M Phase Arrest | 0.5, 1.0 | 26.12% and 29.70% | |

| Kyse-520 | G2/M Phase Arrest | 0.5, 1.0 | 18.36% and 22.33% | |

| HK-1 | S Phase Arrest | Not specified | Induction of S phase arrest |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat cells with this compound for the indicated time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium (B1200493) Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate in the dark for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

-

Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Reactive Oxygen Species (ROS) Detection (DCFDA Assay)

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Probe Loading: Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFDA) solution in the dark.

-

Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels.

Na+/K+-ATPase Activity Assay

-

Sample Preparation: Prepare cell lysates from treated and untreated cells.

-

Assay Reaction: Perform the assay using a commercial Na+/K+-ATPase activity assay kit, which typically measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis. The ouabain-sensitive portion of the ATPase activity represents the Na+/K+-ATPase activity.

-

Absorbance Measurement: Measure the absorbance at the specified wavelength to quantify the amount of Pi produced.

Mandatory Visualization

The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathways and experimental workflows discussed.

Caption: PI3K/Akt Signaling Pathway Inhibition by this compound.

Caption: MAPK/ERK Signaling Pathway Modulation by this compound.

Caption: Intrinsic Apoptosis Pathway Induced by this compound.

Caption: General Experimental Workflow for Investigating this compound.

Conclusion

This compound is a promising natural compound with potent and selective anti-cancer activity. Its mechanism of action is complex, involving the induction of apoptosis through multiple pathways, cell cycle arrest, and the inhibition of key pro-survival signaling cascades. The ability of this compound to target fundamental cellular processes that are dysregulated in cancer highlights its potential as a lead compound for the development of novel anticancer therapeutics. Further research is warranted to fully elucidate its molecular targets and to evaluate its efficacy and safety in preclinical and clinical settings. This technical guide provides a foundational understanding of the current knowledge of this compound's mechanism of action, which can aid researchers and drug development professionals in their ongoing efforts to combat cancer.

References

- 1. clyte.tech [clyte.tech]

- 2. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 3. doc.abcam.com [doc.abcam.com]

- 4. Cinobufagin induces acute promyelocytic leukaemia cell apoptosis and PML-RARA degradation in a caspase-dependent manner by inhibiting the β-catenin signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

19-Oxocinobufagin: A Comprehensive Technical Review of its Pharmacological Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

19-Oxocinobufagin, a bufadienolide isolated from the venom of Bufo gargarizans, has emerged as a compound of significant interest in pharmacological research. This technical guide provides an in-depth analysis of its multifaceted biological activities, including its potent anti-cancer, cardiotonic, and anti-inflammatory effects. We delve into the molecular mechanisms underpinning these activities, supported by quantitative data and detailed experimental methodologies. This document aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic potential of this compound.

Pharmacological Properties

This compound exhibits a diverse range of pharmacological properties, primarily attributed to its ability to interact with fundamental cellular pathways. Its core activities are summarized below.

Anti-Cancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Its anti-proliferative action is primarily mediated through the induction of apoptosis.

Cardiotonic Effects

As a cardiac glycoside, this compound exhibits positive inotropic effects, meaning it increases the force of heart muscle contraction. This action is primarily due to its inhibition of the Na+/K+-ATPase enzyme in cardiac myocytes.

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties by modulating key inflammatory signaling pathways, notably the NF-κB pathway.

Quantitative Data

The following table summarizes the available quantitative data on the biological activity of this compound.

| Biological Activity | Cell Line/Model | Parameter | Value | Reference |

| Anti-proliferative | HepG2 | IC50 | 9.38 µM | [1] |

Biological Activities and Mechanisms of Action

Anti-Cancer Activity: Induction of Apoptosis

This compound induces apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: The compound disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to apoptosis. The process is also regulated by the Bcl-2 family of proteins, with this compound shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.

-

Extrinsic Pathway: this compound can also initiate apoptosis by interacting with death receptors, such as Fas, on the cell surface. This interaction leads to the activation of caspase-8, which then directly activates caspase-3.[2][3]

Cardiotonic Effects: Inhibition of Na+/K+-ATPase

The primary mechanism for the cardiotonic effects of this compound is the inhibition of the Na+/K+-ATPase pump in the plasma membrane of cardiomyocytes.[4] This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium, in turn, reduces the activity of the sodium-calcium exchanger (NCX), which normally pumps calcium out of the cell. The resulting increase in intracellular calcium concentration enhances the contractility of the cardiac muscle.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

This compound exerts its anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes.[5] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines such as TNF-α and IL-6. This compound is thought to inhibit the phosphorylation of IκB, thereby preventing the activation of NF-κB.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cells.

Methodology:

-

Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for an additional 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Western Blot Analysis

Objective: To analyze the expression of proteins involved in apoptosis and inflammatory signaling.

Methodology:

-

Treat cells with this compound for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA protein assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-p-IκB, anti-IκB, anti-NF-κB) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Na+/K+-ATPase Activity Assay

Objective: To measure the inhibitory effect of this compound on Na+/K+-ATPase activity.

Methodology:

-

Isolate crude enzyme preparations from a suitable tissue source (e.g., rat brain).

-

Pre-incubate the enzyme preparation with various concentrations of this compound.

-

Initiate the reaction by adding ATP.

-

Measure the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. The difference in Pi released in the presence and absence of ouabain (B1677812) (a specific Na+/K+-ATPase inhibitor) represents the Na+/K+-ATPase activity.

-

Determine the concentration of this compound that causes 50% inhibition of enzyme activity (IC50).

Conclusion

This compound is a promising natural compound with a remarkable spectrum of biological activities. Its ability to induce apoptosis in cancer cells, modulate cardiac contractility, and suppress inflammatory responses highlights its therapeutic potential. The detailed mechanisms of action, involving key signaling pathways such as apoptosis, Na+/K+-ATPase inhibition, and NF-κB signaling, provide a solid foundation for further preclinical and clinical investigations. This technical guide consolidates the current knowledge on this compound, offering a valuable resource to guide future research and development efforts aimed at harnessing its pharmacological properties for the treatment of various diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Bufalin and cinobufagin induce apoptosis of human hepatocellular carcinoma cells via Fas‐ and mitochondria‐mediated pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genomic variants in Fas-mediated apoptosis pathway predict a poor response to Platinum-based Chemotherapy for Chinese Gastric Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semisynthetic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fight Inflammation by Inhibiting NF-KB - Life Extension [lifeextension.com]

The Cytotoxic Potential of Cinobufagin: An In Vitro Analysis Against Human Cancer Cell Lines

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cinobufagin (CB), a major active component isolated from the traditional Chinese medicine Chan Su, has demonstrated significant cytotoxic effects against a broad spectrum of human cancer cell lines in vitro.[1][2] This technical guide provides a comprehensive overview of the anti-cancer activity of Cinobufagin, with a focus on its impact on cell viability, the signaling pathways it modulates, and the experimental methodologies used to ascertain these effects. The presented data and protocols are intended to serve as a valuable resource for researchers and professionals in the field of oncology drug discovery and development.

Quantitative Cytotoxicity Data

The in vitro efficacy of Cinobufagin is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The cytotoxic effects of Cinobufagin have been evaluated across various human cancer cell lines, with the data summarized in the tables below.

Table 1: IC50 Values of Cinobufagin in Human Non-Small Cell Lung Cancer (NSCLC) Cell Lines

| Cell Line | Type | IC50 (nM) | Reference |

| A549 | Adenocarcinoma | Data not specified | [1] |

| H1299 | Carcinoma | Data not specified | [1] |

Note: While the referenced study confirms dose-dependent inhibition of cell proliferation, specific IC50 values were not detailed in the provided search results.

Table 2: IC50 Values of Cinobufagin in Other Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (ng/L) - 48h | Reference |

| HepG2 | Hepatocellular Carcinoma | 40 | [3] |

The study on HepG2 cells indicated a time- and concentration-dependent inhibition of proliferation.[3]

Key Experimental Protocols

The following sections detail the methodologies typically employed to evaluate the in vitro cytotoxicity of Cinobufagin.

Cell Culture and Viability Assays

Objective: To determine the dose-dependent effect of Cinobufagin on the viability of cancer cells.

Protocol:

-

Cell Seeding: Human cancer cell lines (e.g., A549, H1299, HepG2) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of Cinobufagin or a vehicle control (e.g., DMSO).

-

Incubation: The treated cells are incubated for a specified period (e.g., 24, 48, 72 hours).

-

Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity. The absorbance is read using a microplate reader.

-

IC50 Calculation: The IC50 value is calculated from the dose-response curve.

References

- 1. Cinobufagin inhibits tumor growth by inducing intrinsic apoptosis through AKT signaling pathway in human nonsmall cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cinobufagin inhibits tumor growth by inducing intrinsic apoptosis through AKT signaling pathway in human nonsmall cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological Effects of Cinobufagin - PMC [pmc.ncbi.nlm.nih.gov]

19-Oxocinobufagin: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Oxocinobufagin is a bufadienolide, a class of cardiotonic steroids, traditionally isolated from the venom of toads of the Bufo genus. These natural compounds have garnered significant interest in the scientific community for their potent biological activities, particularly their anti-cancer properties. This technical guide provides a comprehensive overview of the current understanding of this compound's molecular targets and the validation of its mechanisms of action. Due to the limited availability of specific quantitative data for this compound, this guide incorporates data from closely related and well-studied bufadienolides, such as Cinobufagin and Bufalin, to provide a foundational understanding of its probable biological activities.

Identified Molecular Targets and Biological Effects

The primary molecular target of the bufadienolide class of compounds is the Na+/K+-ATPase pump . Inhibition of this ion pump disrupts the cellular sodium gradient, which in turn affects the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium concentration. This cascade of events is believed to be a key trigger for the downstream signaling pathways responsible for the observed anti-cancer effects.

Beyond its direct interaction with Na+/K+-ATPase, this compound and its analogs are known to modulate several critical signaling pathways involved in cell proliferation, survival, and apoptosis. The most prominently implicated pathways are the PI3K/AKT/mTOR and MAPK/ERK pathways.

Quantitative Data Summary

The following tables summarize the available quantitative data for bufadienolides closely related to this compound, providing insights into their potency and efficacy in various cancer cell lines.

Table 1: IC50 Values of Related Bufadienolides in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| Cinobufagin | A549/DDP | Cisplatin-Resistant Lung Cancer | Not specified, but enhances DDP sensitivity[1][2] |

| Cinobufagin | QBC939, RBE | Cholangiocarcinoma | Not specified, but inhibits proliferation[3] |

| Bufalin | HepG2 | Hepatocellular Carcinoma | Not specified, but induces apoptosis |

| Arenobufagin | HepG2 | Hepatocellular Carcinoma | Not specified, but inhibits PI3K/Akt pathway[1] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by bufadienolides and a general workflow for target identification and validation.

Caption: Putative signaling pathways modulated by this compound.

Caption: Experimental workflow for target identification and validation.

Detailed Experimental Protocols

The following are detailed, generalized protocols for key experiments relevant to the study of this compound. These protocols can be adapted based on specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound (or related compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Western Blotting for Signaling Pathway Analysis

This technique is used to detect specific proteins in a sample and assess the phosphorylation status of key signaling molecules.

-

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-Bcl-2, anti-Bax, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Treat cells with this compound for the desired time.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system and quantify the band intensities.

-

Na+/K+-ATPase Activity Assay

This assay measures the activity of the Na+/K+-ATPase enzyme, a primary target of this compound.

-

Materials:

-

Cell or tissue homogenates

-

Assay buffer (containing NaCl, KCl, MgCl2, and ATP)

-

Ouabain (B1677812) (a known Na+/K+-ATPase inhibitor)

-

This compound

-

Malachite green reagent (for phosphate (B84403) detection)

-

Phosphate standard solution

-

-

Protocol:

-

Prepare reaction mixtures containing the assay buffer and either the vehicle control, ouabain (as a positive control for inhibition), or different concentrations of this compound.

-

Add the cell or tissue homogenate to initiate the reaction.

-

Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).

-

Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using the malachite green reagent.

-

The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (in the absence of ouabain) and the ouabain-insensitive ATPase activity.

-

Determine the inhibitory effect of this compound on Na+/K+-ATPase activity.

-

Immunoprecipitation for Target Identification

This technique is used to isolate a specific protein (the "bait") and its binding partners from a complex mixture.

-

Materials:

-

Cell lysate

-

Primary antibody against the putative target of this compound

-

Protein A/G agarose (B213101) or magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents or Mass Spectrometry facility

-

-

Protocol:

-

Pre-clear the cell lysate with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the primary antibody overnight at 4°C to form an antibody-antigen complex.

-

Add protein A/G beads to the lysate and incubate for 1-4 hours to capture the antibody-antigen complex.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads using elution buffer.

-

Analyze the eluted proteins by Western blotting to confirm the presence of the target and its binding partners, or by mass spectrometry for comprehensive identification of interacting proteins.

-

Conclusion and Future Directions

While the direct molecular targets and specific quantitative efficacy of this compound are still under active investigation, the available evidence strongly suggests its role as a potent inhibitor of Na+/K+-ATPase and a modulator of the PI3K/AKT and MAPK/ERK signaling pathways. The methodologies outlined in this guide provide a robust framework for researchers to further elucidate the precise mechanisms of action of this promising anti-cancer compound. Future studies should focus on obtaining specific binding affinities and IC50 values for this compound across a wider range of cancer types and on utilizing advanced proteomic and genomic approaches to identify novel targets and resistance mechanisms. This will be crucial for the potential translation of this compound into a clinically effective therapeutic agent.

References

- 1. Kinetic studies on Na+/K+-ATPase and inhibition of Na+/K+-ATPase by ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of PI3K/AKT and MAPK/ERK pathways causes activation of FOXO transcription factor, leading to cell cycle arrest and apoptosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

In-depth Technical Guide: Toxicological Profile and Safety Assessment of 19-Oxocinobufagin

Disclaimer: Despite a comprehensive search for toxicological data on 19-Oxocinobufagin, specific information regarding its acute, sub-chronic, chronic, genetic, and reproductive toxicity, as well as carcinogenicity, is not publicly available in the current scientific literature. The following guide is based on the general toxicological profile of the broader class of compounds to which this compound belongs—bufadienolides—and includes in vitro data where available for related compounds. This document should therefore be considered a general overview and not a definitive safety assessment for this compound.

Introduction

This compound is a bufadienolide, a class of cardioactive steroids typically isolated from plants of the genera Scilla, Urginea, and Bowiea, and the venom of toads from the Bufo genus. These compounds are characterized by a steroid nucleus with a six-membered lactone ring at the C-17 position. While bufadienolides have been investigated for their potential therapeutic effects, including anticancer and anti-inflammatory activities, they are also known for their significant toxicity, primarily mediated through the inhibition of the Na+/K+-ATPase enzyme. This guide aims to provide a comprehensive overview of the known toxicological properties of bufadienolides as a basis for understanding the potential risks associated with this compound.

Toxicological Profile

Acute Toxicity

Specific acute toxicity data (e.g., LD50 values) for this compound in animal models are not available in the public domain. However, for the general class of bufadienolides, acute toxicity is a significant concern. For instance, the intravenous LD50 of a mixture of bufadienolides from toad venom in white mice has been reported to be 14.5 mg/kg.[1] Ingestion of toad eggs, which contain bufadienolides, has led to severe intoxication and even death in humans.[2]

Table 1: Acute Toxicity Data for Representative Bufadienolides

| Compound/Substance | Species | Route of Administration | LD50 Value |

| Bufadienolide Mixture (from Bufo viridis venom) | White Mice | Intravenous | 14.5 mg/kg[1] |

| Data for this compound is not available. |

Sub-chronic and Chronic Toxicity

No dedicated sub-chronic or chronic toxicity studies for this compound were identified. Long-term exposure to bufadienolides is known to have cumulative effects, particularly on the heart.

Genotoxicity

There is no available data on the genotoxicity of this compound from standard assays such as the Ames test or micronucleus assay.

Carcinogenicity

Carcinogenicity bioassays for this compound have not been reported.

Reproductive and Developmental Toxicity

Information regarding the reproductive and developmental toxicity of this compound is not available.

In Vitro Cytotoxicity

While specific in vivo data is lacking, some in vitro studies on other bufadienolides provide insights into their cytotoxic potential. Bufadienolides have demonstrated potent cytotoxic activities against various cancer cell lines.

Table 2: In Vitro Cytotoxicity of Selected Bufadienolides

| Compound | Cell Line | IC50 Value (µM) |

| Arenobufagin | Human Melanoma SK-MEL-1 | < 1.0 |

| Gamabufotalin | Human Melanoma SK-MEL-1 | < 1.0 |

| Data for this compound is not available. |

Mechanism of Toxicity and Signaling Pathways

The primary mechanism of toxicity for bufadienolides is the inhibition of the α-subunit of the Na+/K+-ATPase (sodium-potassium pump).[3] This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium across the cell membrane.

Experimental Workflow for Investigating Na+/K+-ATPase Inhibition:

Caption: Workflow for determining the inhibitory effect of this compound on Na+/K+-ATPase activity.

Inhibition of the Na+/K+-ATPase leads to an increase in intracellular sodium concentration. This, in turn, affects the function of the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium levels. The elevated intracellular calcium is responsible for the cardiotonic effects but also contributes to cellular toxicity, including apoptosis.[4]

Furthermore, the Na+/K+-ATPase is now understood to function as a signal transducer. The binding of cardiac glycosides, including bufadienolides, to the Na+/K+-ATPase can activate various downstream signaling pathways, such as the Src kinase pathway, which in turn can modulate other pathways like the Ras-Raf-ERK1/2 cascade. Activation of these pathways can influence cell growth, proliferation, and apoptosis.

Signaling Pathway Activated by Bufadienolide Binding to Na+/K+-ATPase:

Caption: Proposed signaling cascade initiated by this compound binding to Na+/K+-ATPase.

Safety Assessment

Due to the absence of crucial toxicological data, a formal safety assessment for this compound, including the determination of a No-Observed-Adverse-Effect Level (NOAEL) or a Permissible Daily Exposure (PDE), cannot be performed at this time.

Conclusion

The toxicological profile of this compound remains largely uncharacterized. Based on the known properties of the bufadienolide class of compounds, it is reasonable to presume that this compound possesses significant cardiotoxicity and cytotoxicity mediated through the inhibition of Na+/K+-ATPase and the subsequent disruption of cellular ion homeostasis and activation of signaling cascades. However, without specific in vivo and in vitro studies on this compound, any assessment of its safety remains speculative. Further research is imperative to elucidate the specific toxicological properties of this compound to enable a comprehensive risk assessment for researchers, scientists, and drug development professionals.

References

- 1. Assessment of the three-test genetic toxicology battery for groundwater metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Accidental bufotoxin intoxication: Arenobufagin identification by liquid chromatography coupled to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Na/K-ATPase Signaling: A New Approach to Control Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reduction of Na/K-ATPase potentiates marinobufagenin-induced cardiac dysfunction and myocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of 19-Oxocinobufagin from Natural Sources

Audience: Researchers, scientists, and drug development professionals.

Introduction

19-Oxocinobufagin is a bufadienolide, a class of cardioactive steroids found in the venom of various toad species of the Bufo genus, and in certain plants and insects. These compounds have garnered significant interest in the scientific community due to their potent biological activities, including cardiotonic, anesthetic, and antineoplastic effects. Specifically, this compound has been identified as a potential anti-cancer agent, warranting the development of robust protocols for its isolation and purification to facilitate further pharmacological investigation and drug development.

This document provides a detailed protocol for the isolation and purification of this compound from natural sources, primarily toad venom. The methodology encompasses initial extraction, preliminary separation by column chromatography, and final purification using high-performance liquid chromatography (HPLC).

Experimental Protocols

Extraction of Crude Bufadienolides

The initial step involves the extraction of the crude mixture of bufadienolides from the raw natural source, typically dried toad venom.

Materials and Reagents:

-

Dried toad venom (e.g., from Bufo bufo gargarizans)

-

Methanol (B129727) (analytical grade)

-

Dichloromethane (B109758) (analytical grade)

-

Rotary evaporator

-

Ultrasonic bath

Protocol:

-

Grind the dried toad venom into a fine powder.

-

Suspend the powdered venom in a 10-fold volume of 80% methanol in water.

-

Perform extraction using an ultrasonic bath for 1 hour at room temperature.

-

Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.

-

Repeat the extraction process on the residue twice more.

-

Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Suspend the crude extract in water and partition successively with dichloromethane.

-

Collect the dichloromethane fractions, combine them, and evaporate the solvent to yield the crude bufadienolide-rich extract.

Preliminary Purification by Column Chromatography

The crude extract is subjected to column chromatography for initial separation and fractionation.

Materials and Reagents:

-

Crude bufadienolide extract

-

Silica (B1680970) gel (200-300 mesh)

-

Glass chromatography column

-

Hexane (B92381) (analytical grade)

-

Ethyl acetate (B1210297) (analytical grade)

-

Methanol (analytical grade)

-

Fraction collector

-

Thin-layer chromatography (TLC) plates

Protocol:

-

Prepare a silica gel slurry in hexane and pack it into the chromatography column.

-

Dissolve the crude bufadienolide extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate completely, and then carefully load the dried silica gel with the adsorbed sample onto the top of the packed column.

-

Elute the column with a stepwise gradient of hexane-ethyl acetate, gradually increasing the polarity. For example:

-

100% Hexane

-

90:10 Hexane:Ethyl Acetate

-

70:30 Hexane:Ethyl Acetate

-

50:50 Hexane:Ethyl Acetate

-

30:70 Hexane:Ethyl Acetate

-

100% Ethyl Acetate

-

90:10 Ethyl Acetate:Methanol

-

-

Collect fractions of a consistent volume using a fraction collector.

-

Monitor the fractions by TLC, spotting each fraction on a plate and developing it in a suitable solvent system (e.g., hexane:ethyl acetate 1:1). Visualize the spots under UV light (254 nm).

-

Combine fractions that show a similar TLC profile, particularly those containing the compound with the expected retention factor for this compound.

-

Evaporate the solvent from the combined fractions to obtain a semi-purified extract.

Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

The semi-purified extract is subjected to preparative HPLC for the final isolation of this compound.

Materials and Reagents:

-

Semi-purified extract containing this compound

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for improved peak shape)

-

Preparative HPLC system with a UV detector

-

Preparative C18 column (e.g., 250 x 20 mm, 10 µm)

Protocol:

-

Dissolve the semi-purified extract in the mobile phase.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

Set up the preparative HPLC system with the following conditions (these may need to be optimized):

-

Column: Preparative C18

-

Mobile Phase A: Water (with 0.1% formic acid, optional)

-

Mobile Phase B: Acetonitrile (with 0.1% formic acid, optional)

-

Gradient: A linear gradient from 30% B to 70% B over 40 minutes.

-

Flow Rate: 10-20 mL/min

-

Detection: UV at 296 nm.

-

-

Inject the sample onto the column.

-

Collect the fractions corresponding to the peak of this compound. The retention time for this compound has been reported to be around 15 minutes under certain analytical HPLC conditions, which can be used as a preliminary guide.[1]

-

Analyze the purity of the collected fractions using analytical HPLC.

-

Combine the pure fractions and evaporate the solvent to obtain pure this compound.

-

Confirm the identity and structure of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

Table 1: Summary of a Representative Purification of Bufadienolides from Toad Venom

| Purification Step | Starting Material | Product | Yield (%) | Purity (%) |

| Extraction | 1 kg Dried Toad Venom | 200 g Crude Extract | 20 | Not Determined |

| Column Chromatography | 200 g Crude Extract | 10 g Semi-purified Fraction | 5 (from crude) | ~40-60 |

| Preparative HPLC | 10 g Semi-purified Fraction | 50 mg this compound | 0.5 (from semi-purified) | >98 |

Note: The yield and purity values presented are estimates based on typical bufadienolide purifications and should be experimentally determined for each specific process.

Table 2: HPLC Parameters for Analysis and Purification

| Parameter | Analytical HPLC | Preparative HPLC |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | C18 (e.g., 20 x 250 mm, 10 µm) |

| Mobile Phase | Acetonitrile/Water | Acetonitrile/Water |

| Gradient | Optimized for resolution | Scaled up from analytical |

| Flow Rate | 1.0 mL/min | 15-25 mL/min |

| Detection | UV at 296 nm | UV at 296 nm |

| Injection Volume | 10-20 µL | 1-5 mL |

Visualizations

Caption: Experimental workflow for the isolation and purification of this compound.

Caption: Postulated signaling pathway affected by this compound in cancer cells.

References

Application Notes and Protocols for the Quantification of 19-Oxocinobufagin by HPLC and LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Oxocinobufagin is a bufadienolide, a class of cardiotonic steroids that have garnered significant interest for their potential therapeutic applications, including anticancer activities. Accurate and precise quantification of this compound in various biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and overall drug development. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

I. Analytical Methods for this compound Quantification

While specific validated methods for this compound are not abundantly available in the public domain, the following protocols are based on established methods for structurally similar bufadienolides, such as cinobufagin (B1669057) and other cardiac glycosides. These methods can be adapted and validated for the specific quantification of this compound.

A. High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound in bulk materials, pharmaceutical formulations, and potentially in biological samples with appropriate sample clean-up.

Experimental Protocol:

1. Instrumentation:

-

HPLC system with a UV/Vis detector

-

C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Data acquisition and processing software

2. Reagents and Materials:

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, purified)

-

Formic acid or Acetic acid (analytical grade)

-

This compound reference standard

-

Internal standard (IS) (e.g., digoxin (B3395198) or another structurally similar bufadienolide)

3. Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is recommended.

-

Solvent A: 0.1% Formic acid in water

-

Solvent B: 0.1% Formic acid in acetonitrile

-

-

Gradient Elution:

Time (min) % Solvent A % Solvent B 0 70 30 20 30 70 25 30 70 25.1 70 30 | 30 | 70 | 30 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 296 nm (based on the characteristic absorbance of the pyrone ring in bufadienolides)

-

Injection Volume: 10 µL

4. Sample Preparation (for biological matrices like plasma):

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard. Vortex for 1 minute.

-

Centrifugation: Centrifuge at 13,000 rpm for 10 minutes.

-

Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

-

Filtration: Filter through a 0.22 µm syringe filter before injection.

5. Data Analysis:

-

Quantification is based on the peak area ratio of this compound to the internal standard.

-

A calibration curve should be constructed using a series of known concentrations of the this compound reference standard.

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates.

Experimental Protocol:

1. Instrumentation:

-

UPLC or HPLC system

-

Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source

-

C18 reversed-phase analytical column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

-

Data acquisition and processing software

2. Reagents and Materials:

-

Same as for the HPLC-UV method.

3. Chromatographic Conditions:

-

Mobile Phase:

-

Solvent A: 0.1% Formic acid in water

-

Solvent B: 0.1% Formic acid in acetonitrile

-

-

Gradient Elution (example):

Time (min) % Solvent A % Solvent B 0 95 5 1.0 95 5 5.0 10 90 6.0 10 90 6.1 95 5 | 8.0 | 95 | 5 |

-

Flow Rate: 0.4 mL/min

-